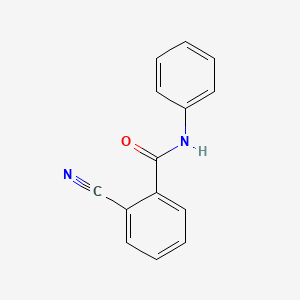

2-Cyano-N-phenylbenzamide

描述

Structure

3D Structure

属性

CAS 编号 |

34446-13-4 |

|---|---|

分子式 |

C14H10N2O |

分子量 |

222.24 g/mol |

IUPAC 名称 |

2-cyano-N-phenylbenzamide |

InChI |

InChI=1S/C14H10N2O/c15-10-11-6-4-5-9-13(11)14(17)16-12-7-2-1-3-8-12/h1-9H,(H,16,17) |

InChI 键 |

UNCBSGNOGIKJTB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C#N |

产品来源 |

United States |

Advanced Spectroscopic Characterization Techniques in 2 Cyano N Phenylbenzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of 2-Cyano-N-phenylbenzamide in solution. Through the analysis of ¹H and ¹³C NMR spectra, including advanced 2D techniques, a complete picture of the molecule's framework can be assembled.

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the distinct proton environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. Aromatic protons typically resonate in the downfield region (around 7.0-8.5 ppm) due to the deshielding effect of the benzene (B151609) rings. The amide proton (N-H) often appears as a broad singlet at a higher chemical shift. researchgate.net

The coupling constants (J), measured in Hertz (Hz), provide valuable information about the connectivity of adjacent protons. For aromatic systems, typical three-bond coupling constants (³J) between ortho protons range from 6-10 Hz, while four-bond meta couplings (⁴J) are smaller, around 1-3 Hz. iastate.edulibretexts.org These coupling patterns are instrumental in assigning the substitution pattern on both the benzamide (B126) and the N-phenyl rings.

Interactive Data Table: Representative ¹H NMR Data for Benzamide Derivatives

| Compound | Solvent | Chemical Shift (δ) of Aromatic Protons (ppm) | Amide Proton (N-H) Shift (δ, ppm) |

| N-phenylbenzamide | DMSO-d6 | 7.09-7.97 | 10.25 (s) |

| 4-chloro-N-phenylbenzamide | CDCl₃ | 7.17-7.83 | 7.76 (s) |

| 4-methoxy-N-phenylbenzamide | DMSO-d6 | 7.01-7.94 | 10.04 (s) |

Note: Data is compiled from various sources and represents typical ranges. rsc.orgrsc.org Specific values for this compound may vary based on experimental conditions.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in this compound. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbonyl carbon of the amide group typically appears significantly downfield (around 165 ppm), while the nitrile carbon resonates in the 115-120 ppm range. rsc.orgspectroscopyonline.com The aromatic carbons show a range of chemical shifts depending on their position relative to the substituents (the cyano group and the N-phenylamino-carbonyl group).

Substituent Chemical Shift (SCS) studies can be employed to predict and confirm the assignment of aromatic carbon signals. nih.gov The electronic effects (inductive and resonance) of the cyano and amide functionalities cause predictable upfield or downfield shifts for the ortho, meta, and para carbons relative to unsubstituted benzene.

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for Key Functional Groups

| Functional Group | Typical Chemical Shift (δ) Range (ppm) |

| Amide Carbonyl (C=O) | 160-180 |

| Nitrile (C≡N) | 110-125 |

| Aromatic Carbons | 110-150 |

To definitively assign all proton and carbon signals and confirm the connectivity within this compound, a suite of two-dimensional (2D) NMR experiments is essential. mnstate.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. libretexts.org Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of adjacent protons within the two aromatic rings. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It is a powerful tool for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.educolumbia.edu HMBC is crucial for identifying quaternary carbons (those without attached protons), such as the nitrile carbon, the carbonyl carbon, and the ipso-carbons of the aromatic rings. For instance, correlations from the amide proton to the carbonyl carbon and nearby aromatic carbons would be expected.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound in solution. psu.eduredalyc.org

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Nitrile and Amide)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

Nitrile (C≡N) Stretch: A sharp and intense absorption band characteristic of the nitrile group is expected in the region of 2200-2260 cm⁻¹. spectroscopyonline.com The intensity and position of this band can be influenced by conjugation with the aromatic ring. spectroscopyonline.com

Amide Group Vibrations: The amide functionality gives rise to several characteristic absorption bands:

N-H Stretch: A moderate to strong absorption band typically appears in the range of 3100-3500 cm⁻¹. libretexts.org The exact position can indicate the extent of hydrogen bonding. libretexts.org

C=O Stretch (Amide I band): This is a very strong and prominent absorption band, usually found between 1630 and 1690 cm⁻¹. nih.gov Its position is sensitive to the electronic environment and hydrogen bonding.

N-H Bend (Amide II band): This band, arising from a combination of N-H bending and C-N stretching, is typically observed in the 1510-1570 cm⁻¹ region. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2200-2260 | Sharp, Intense |

| Amide | N-H Stretch | 3100-3500 | Moderate to Strong |

| Amide | C=O Stretch (Amide I) | 1630-1690 | Very Strong |

| Amide | N-H Bend (Amide II) | 1510-1570 | Moderate to Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to validate its elemental composition. In a typical MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the unambiguous determination of the molecular formula by comparing the experimentally measured mass to the calculated exact mass for a given formula. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ion, often observed as [M+H]⁺ or [M+Na]⁺. rsc.orgrsc.org

The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon energetic ionization.

X-ray Crystallography for Precise Determination of Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the positions of all atoms can be determined with high precision. nih.gov

This technique provides a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond distances and angles within the molecule.

Conformation: The exact spatial arrangement of the atoms, including the dihedral angles between the two aromatic rings. researchgate.net

Supramolecular Architecture: How the molecules pack together in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., between the amide N-H and the carbonyl oxygen of a neighboring molecule) and π-π stacking interactions between the aromatic rings. nih.govresearchgate.net

The crystal structure of a related compound, (R)-2-Cyano-N-(1-phenylethyl)acetamide, reveals how N—H⋯O hydrogen bonds can link molecules into chains. researchgate.net Similar interactions would be expected to play a significant role in the crystal packing of this compound.

Spectroscopic Probes for Investigating Intramolecular Electronic Transmission and Substituent Effects

The intricate interplay of electronic effects within the this compound molecule can be meticulously examined using a variety of advanced spectroscopic techniques. These methods serve as powerful probes, offering insights into how electronic charge is distributed and transmitted across the molecular framework. Furthermore, by systematically introducing different substituents onto the phenyl rings, researchers can modulate these electronic properties and observe the resulting spectroscopic changes. This approach, often coupled with computational studies, provides a detailed understanding of structure-property relationships.

The transmission of electronic effects from a substituent on one of the phenyl rings to the rest of the molecule is a key area of investigation. This intramolecular electronic transmission is crucial for understanding the reactivity, stability, and potential applications of this compound derivatives. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly adept at elucidating these phenomena.

In analogous compounds like N-(substituted phenyl)-2-cyanoacetamides, studies have demonstrated that the electronic nature of substituents significantly influences the chemical environment of various nuclei within the molecule. bg.ac.rsresearchgate.net These effects are transmitted through a combination of inductive and resonance effects. For instance, electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density at the amide linkage and the cyano group, which can be quantified by observing shifts in NMR signals and changes in UV-Vis absorption bands. nih.gov

Detailed Research Findings

Research on related benzamide and cyano-containing aromatic systems has provided a foundational understanding of how substituents impact spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In studies of N-(substituted phenyl)-2-cyanoacetamides, ¹³C NMR spectroscopy has proven to be a sensitive tool for probing electronic substituent effects. bg.ac.rsresearchgate.net The chemical shifts of the carbonyl carbon (C=O) and the carbons of the substituted phenyl ring are particularly informative. A clear correlation is often observed between the ¹³C NMR chemical shifts and the Hammett substituent constants (σ), which quantify the electronic influence of a substituent. bg.ac.rs

For example, in a series of N-(substituted phenyl)-2-cyanoacetamides, a good correlation was found between the substituent-induced chemical shifts (SCS) of the C1, C=O, and N-H atoms and the Hammett parameters. researchgate.net This indicates that the electronic effects of the substituents are effectively transmitted through the phenyl ring and the amide bond. The sensitivity of these chemical shifts to substituent effects provides a quantitative measure of the efficiency of electronic transmission.

Interactive Data Table: Substituent Effects on ¹³C NMR Chemical Shifts in Analogs of this compound

| Substituent (X) | Hammett Constant (σp) | δ (C=O) (ppm) | δ (C1) (ppm) |

| -OCH₃ | -0.27 | 162.8 | 131.5 |

| -CH₃ | -0.17 | 163.0 | 135.8 |

| -H | 0.00 | 163.2 | 138.4 |

| -Cl | 0.23 | 163.5 | 137.0 |

| -Br | 0.23 | 163.5 | 137.2 |

| -NO₂ | 0.78 | 164.1 | 144.8 |

Data is illustrative and based on findings for N-(substituted phenyl)-2-cyanoacetamides. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is another powerful technique for investigating intramolecular electronic transmission. The absorption maxima (λ_max) in the UV-Vis spectra of aromatic compounds are related to electronic transitions, typically π → π* and n → π* transitions. The position and intensity of these absorption bands are sensitive to the electronic nature of substituents.

In studies of N-(substituted phenyl)-2-cyanoacetamides, it was observed that the absorption frequencies correlate well with Hammett substituent constants. nih.gov Electron-donating groups generally cause a bathochromic shift (red shift) of the main absorption band, while electron-withdrawing groups lead to a hypsochromic shift (blue shift). This is because EDGs increase the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO gap, whereas EWGs lower the energy of the lowest unoccupied molecular orbital (LUMO).

Interactive Data Table: Substituent Effects on UV-Vis Absorption Maxima in Analogs of this compound

| Substituent (X) | λ_max (nm) in Dioxane |

| -N(CH₃)₂ | 414 |

| -OCH₃ | 370 |

| -CH₃ | 360 |

| -H | 355 |

| -Cl | 365 |

| -NO₂ | 390 |

Data is illustrative and based on findings for related iminocoumarin derivatives. researchgate.net

These spectroscopic investigations, often supported by computational chemistry, allow for a detailed mapping of the electronic landscape of this compound and its derivatives. The ability to quantify the effects of substituents on intramolecular electronic transmission is crucial for the rational design of molecules with specific electronic and photophysical properties.

Computational and Theoretical Chemistry Studies of 2 Cyano N Phenylbenzamide

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. scienceopen.commdpi.com DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2-Cyano-N-phenylbenzamide, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound can also be thoroughly analyzed using DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

Table 1: Calculated Molecular Properties of a Benzamide (B126) Derivative using DFT

| Parameter | Value |

| Optimized Energy (Hartree) | -879.54 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.55 |

| Dipole Moment (Debye) | 4.21 |

This table presents hypothetical data for a benzamide derivative, illustrating the typical output of DFT calculations. The values are representative and intended for educational purposes.

Quantum Chemical Predictions of Molecular Properties Relevant to Reactivity and Stability

Quantum chemical calculations offer a powerful avenue for predicting the reactivity and stability of molecules like this compound. scienceopen.com These predictions are often based on conceptual DFT, which uses various descriptors derived from the electron density to rationalize and predict chemical behavior. mdpi.com

Global reactivity descriptors provide a general overview of a molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron, often approximated by the negative of the HOMO energy (-EHOMO). nih.gov

Electron Affinity (A): The energy released when an electron is added, approximated by the negative of the LUMO energy (-ELUMO). nih.gov

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I+A)/2. nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. nih.gov

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η). nih.gov

Local reactivity, which identifies the most reactive sites within a molecule, can be predicted using Fukui functions. nih.gov These functions indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thus identifying nucleophilic and electrophilic centers. The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecular surface, with negative potential regions indicating sites susceptible to electrophilic attack and positive regions indicating sites prone to nucleophilic attack. nih.gov

Table 2: Global Reactivity Descriptors for a Benzamide Derivative

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.78 |

| Electron Affinity (A) | -ELUMO | 1.23 |

| Electronegativity (χ) | (I+A)/2 | 4.005 |

| Chemical Hardness (η) | (I-A)/2 | 2.775 |

| Chemical Softness (S) | 1/η | 0.360 |

| Electrophilicity Index (ω) | χ²/(2η) | 2.89 |

This table presents hypothetical data for a benzamide derivative, illustrating the calculation of global reactivity descriptors from HOMO and LUMO energies.

Conformational Analysis and Exploration of Potential Energy Surfaces

The biological activity and reactivity of a flexible molecule like this compound are highly dependent on its conformation. Conformational analysis involves systematically exploring the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. The goal is to identify the low-energy conformers, as these are the most likely to be populated at a given temperature and thus relevant for biological interactions.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. nih.gov By mapping the PES, computational chemists can identify stable conformers (local minima), transition states (saddle points) that connect them, and the energy barriers for interconversion. researchgate.net This exploration can be performed using various computational methods, from molecular mechanics for a quick survey to more accurate but computationally intensive quantum mechanical methods like DFT. researchgate.net For this compound, key conformational degrees of freedom would include the rotation around the amide bond and the bonds connecting the phenyl rings to the central amide moiety. Understanding the relative energies of different conformers and the barriers between them is crucial for predicting how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.

Molecular Modeling and Docking Studies for Investigating Binding and Recognition Mechanisms

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein or nucleic acid. derpharmachemica.com This approach is fundamental in drug discovery and design. nih.gov

The process of molecular docking involves placing the ligand into the binding site of the receptor in various orientations and conformations and then using a scoring function to estimate the binding affinity for each pose. mdpi.com The scoring function typically considers factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty. The results of a docking study can provide a plausible binding mode, identifying key amino acid residues in the receptor that interact with the ligand. nih.govmdpi.com

For this compound, molecular docking could be used to investigate its potential to bind to various therapeutic targets. For instance, if it were being investigated as an enzyme inhibitor, docking studies could reveal how it fits into the active site and which functional groups are crucial for binding. nih.gov This information is invaluable for understanding its mechanism of action at a molecular level and for designing more potent and selective analogs. Molecular dynamics simulations can further refine the docked poses, providing insights into the stability of the ligand-receptor complex over time. nih.gov

Table 3: Hypothetical Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Amide N-H with Asp120; Cyano N with Arg85 |

| Hydrophobic Interactions | Phenyl rings with Leu34, Val56, Ile100 |

This table presents a hypothetical scenario of docking results, illustrating the type of information that can be obtained.

Application of Linear Free Energy Relationships (LFER) and Quantitative Structure-Activity Relationships (QSAR) in Benzamide Systems

Linear Free Energy Relationships (LFER) and Quantitative Structure-Activity Relationships (QSAR) are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov These approaches are particularly useful in medicinal chemistry for optimizing lead compounds and predicting the activity of new ones.

In a QSAR study, a set of molecules with known activities is used to build a mathematical model. This model relates the activity to various molecular descriptors, which can be electronic (e.g., Hammett constants, partial charges), steric (e.g., Taft parameters, molecular volume), or hydrophobic (e.g., logP). nih.gov The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds.

For benzamide systems, QSAR studies have been successfully employed to understand the structural requirements for various biological activities, such as antimicrobial or anticancer effects. nih.govnih.gov For example, a QSAR model for a series of benzamide derivatives might reveal that electron-withdrawing substituents on one of the phenyl rings and a specific steric bulk on the other are beneficial for activity. This information provides a rational basis for designing new analogs of this compound with improved properties. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D fields around the molecules, providing a more detailed understanding of the structure-activity relationship. semanticscholar.org

Research Applications in Advanced Chemical Synthesis and Material Science

2-Cyano-N-phenylbenzamide as a Versatile Synthetic Intermediate for Diverse Organic Reactions

This compound serves as a highly adaptable intermediate for a range of chemical transformations. Its bifunctional nature allows for sequential or one-pot reactions, providing efficient pathways to more complex molecules. A key application involves its conversion into the corresponding imidoyl chloride, which can be readily transformed into other reactive species. For instance, treatment of N-(2-cyanophenyl)benzamide with phosphorus pentachloride yields N-(2-cyanophenyl)benzimidoyl chloride. nih.gov This intermediate is not isolated but is immediately reacted with potassium thiocyanate (B1210189) to generate N-(2-cyanophenyl)benzimidoyl isothiocyanate, a highly reactive species for further synthesis. nih.gov

This reactivity showcases the role of the this compound core as a stable precursor that can be activated under specific conditions to participate in further bond-forming reactions. The closely related intermediate, 2-cyano-N-phenylacetamide, is utilized in Knoevenagel condensation reactions, reacting with aldehydes to form carbon-carbon double bonds, highlighting the synthetic potential of the α-cyano amide moiety. nih.gov

| Precursor | Reagents | Intermediate | Application |

| N-(2-cyanophenyl)benzamide nih.gov | 1. Phosphorus pentachloride 2. Potassium thiocyanate | N-(2-cyanophenyl)benzimidoyl isothiocyanate | Synthesis of thiourea (B124793) derivatives |

| 2-cyano-N-phenylacetamide nih.gov | Benzaldehyde, Triethylamine | (E)-2-Cyano-N,3-diphenylacrylamide | Knoevenagel condensation |

Role as a Key Building Block in the Construction of Complex Nitrogen-Containing Architectures

Nitrogen-containing compounds are ubiquitous in pharmaceuticals, natural products, and functional materials. nih.govsioc-journal.cn The cyanamide (B42294) functional group, present in this compound, is a crucial element in the synthesis of complex nitrogenous structures. researchgate.neteurekaselect.com It provides a strategic entry point for constructing polycyclic and heterocyclic systems.

The reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate (derived from this compound) with various primary amines leads to the formation of complex thiourea derivatives. nih.gov These thioureas can subsequently undergo intramolecular cyclization, leveraging the cyano group as an electrophilic center to build fused ring systems like quinazolines. This demonstrates a powerful strategy where both the amide and cyano functionalities of the original molecule are integral to the construction of the final, complex architecture. nih.gov This approach highlights the efficiency of using this compound as a key building block, where its inherent functionalities guide the assembly of intricate molecular frameworks.

Precursor for the Synthesis of Diverse Heterocyclic Frameworks with Research Interest

The structure of this compound is ideally suited for the synthesis of nitrogen-containing heterocycles, which are scaffolds of significant scientific interest. nih.govresearchgate.net The compound serves as a direct precursor to valuable heterocyclic systems, most notably quinazolines.

In a one-pot synthesis, this compound is converted into an isothiocyanate intermediate which, upon reaction with primary amines, yields substituted thioureas. These intermediates readily cyclize to form 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas. nih.gov This transformation is a classic example of how the cyano group participates in cyclization reactions to form a new heterocyclic ring.

While not a direct reaction of this compound, the broader utility of the cyano-amide motif is seen in related syntheses. For example, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), an electrophilic cyanating agent, is used to synthesize 2-aminobenzoxazoles and 2-aminobenzimidazoles from 2-aminophenols and benzene-1,2-diamines, respectively. organic-chemistry.org This underscores the general importance of the N-cyano-amide functionality as a precursor to a wide array of heterocyclic structures. nih.goveurekaselect.com

| Precursor | Key Intermediate | Resulting Heterocycle |

| N-(2-cyanophenyl)benzamide nih.gov | N-(2-cyanophenyl)benzimidoyl isothiocyanate | Quinazolin-4-yl-thiourea |

| Substituted 2-aminophenols organic-chemistry.org | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | 2-Aminobenzoxazole |

| Benzene-1,2-diamine organic-chemistry.org | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | 2-Aminobenzimidazole |

Utility in the Rational Design and Synthesis of Chemically Related Analogues for Structure-Reactivity Investigations

This compound and its parent structure, N-phenylbenzamide, serve as valuable templates for creating libraries of chemically related analogues to probe structure-activity relationships (SAR). nih.govnist.gov By systematically modifying the phenyl rings or the amide linkage, researchers can investigate how specific structural changes influence the chemical reactivity or biological activity of the resulting compounds.

For example, a study on N-phenylbenzamide derivatives involved the synthesis of various analogues to target kinetoplastid parasites. nih.gov By introducing different substituents, researchers could correlate structural modifications with changes in DNA binding affinity and antiprotozoal activity. Similarly, a series of cyano and amidino substituted 2-phenylbenzothiazoles were prepared to evaluate their antitumor properties against various cancer cell lines, demonstrating how systematic structural variation can lead to compounds with enhanced biological efficacy. researchgate.net Another study focused on the synthesis of various (E)-N-(2-(N-Cyano-S-methylsulfinimidoyl)phenyl)benzamide derivatives to explore the scope and mechanism of sulfur imination reactions. nih.gov These investigations are crucial for the rational design of new molecules with specific, optimized functions.

| Parent Scaffold | Synthesized Analogues | Purpose of Investigation |

| N-phenylbenzamide nih.gov | Bis(2-aminoimidazolines), Bis(2-aminobenzimidazoles) | Antiprotozoal screening and SAR studies |

| 2-Phenylbenzothiazole researchgate.net | Cyano and amidino substituted derivatives | Antitumor activity against cancer cell lines |

| N-(2-(methylthio)phenyl)benzamide nih.gov | N-cyano sulfilimine derivatives | Study of sulfur imination reactions |

Contributions to the Development of Novel Organic Materials with Tunable Properties

The incorporation of cyano groups is a well-established strategy for developing high-performance n-type organic semiconductors. rsc.org The strong electron-withdrawing nature of the cyano group effectively lowers the frontier molecular orbital energy levels (LUMO) of organic molecules. This modification is essential for creating materials that can efficiently accept and transport electrons, a key requirement for n-type semiconductors used in organic thin-film transistors (OTFTs) and organic solar cells (OSCs). rsc.org

While direct applications of this compound itself in materials are not extensively documented, its structural motifs—a cyano group attached to an aromatic system—are central to this design principle. rsc.org The broader class of cyanamide-based compounds is recognized for its potential in the design of new materials. nih.govresearchgate.neteurekaselect.com The ability to synthesize complex nitrogen-containing architectures from cyanamide precursors opens avenues for creating novel organic materials with properties tailored for specific applications in electronics and beyond. The synthetic versatility of compounds like this compound makes them valuable starting points for building larger, conjugated systems where the electronic properties can be fine-tuned through chemical modification.

Emerging Research Directions and Future Perspectives for 2 Cyano N Phenylbenzamide Studies

The landscape of chemical synthesis and molecular design is undergoing a significant transformation, driven by the dual needs for sustainability and efficiency. For a compound class as versatile as benzamides, and specifically for 2-Cyano-N-phenylbenzamide, future research is poised to unlock new potentials through innovative methodologies. The following sections outline the key emerging directions that are expected to shape the study of this compound, from how it is synthesized to the discovery of its untapped chemical reactivity.

常见问题

What are effective synthetic routes for 2-Cyano-N-phenylbenzamide, and how can reaction conditions be optimized?

Basic | Synthesis & Optimization

Methodological Answer:

A common approach involves a two-step synthesis:

Substitution Reaction : React 2-cyanobenzoyl chloride with aniline in anhydrous dichloromethane (DCM) under basic conditions (e.g., pyridine) to form the amide bond.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Optimization Tips :

- Catalyst : Introduce DMAP (4-dimethylaminopyridine) to accelerate amidation .

- Solvent : Replace DCM with THF for higher solubility of intermediates.

- Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 aniline:acyl chloride).

Table 1 : Representative Synthetic Yields

| Conditions | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| DCM, Pyridine | CH₂Cl₂ | None | 65 |

| THF, DMAP | THF | DMAP | 82 |

What spectroscopic and crystallographic methods are recommended for structural characterization?

Basic | Structural Analysis

Methodological Answer :

- Spectroscopy :

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm cyano (-CN) and amide (-CONH-) groups. The cyano group appears as a sharp singlet at ~110 ppm in ¹³C NMR.

- IR : Validate functional groups with peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O).

- Crystallography :

Table 2 : Crystallographic Parameters (Example)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 25.02, 5.37, 8.13 |

| α (°) | 98.54 |

| R-factor | 0.042 |

What safety protocols should be followed when handling this compound?

Basic | Experimental Safety

Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Exposure Mitigation : Avoid skin contact; rinse immediately with water if exposed.

- Waste Disposal : Segregate organic waste and consult certified biohazard disposal services .

How can computational chemistry aid in understanding the electronic properties of this compound?

Advanced | Computational Analysis

Methodological Answer :

- DFT Studies : Perform geometry optimization and electrostatic potential mapping using Gaussian09 or ORCA. The cyano group’s electron-withdrawing effect can be quantified via Mulliken charges.

- Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO) to predict solubility and aggregation behavior.

- Tools : Validate results with PubChem’s quantum-chemical datasets .

Table 3 : Calculated Electronic Properties (DFT/B3LYP)

| Property | Value (eV) |

|---|---|

| HOMO-LUMO Gap | 4.2 |

| Dipole Moment | 3.8 Debye |

How can contradictions in crystallographic data between studies be resolved?

Advanced | Data Validation

Methodological Answer :

- Validation Steps :

- Common Pitfalls :

What structure-activity relationships (SARs) are observed for this compound derivatives in medicinal chemistry?

Advanced | SAR & Applications

Methodological Answer :

- Bioactivity : The cyano group enhances binding to kinase targets (e.g., EGFR) by forming hydrogen bonds with active-site residues.

- Derivatization :

- Electron-Withdrawing Substituents (e.g., -F, -Cl on phenyl rings) improve metabolic stability .

- Bulkier Groups (e.g., trifluoromethyl) reduce solubility but increase target selectivity .

Table 4 : Representative Bioactivity Data

| Derivative | Target | IC₅₀ (nM) |

|---|---|---|

| 2-Cyano-N-(4-Cl-Ph) | EGFR | 12 |

| 2-Cyano-N-(2-F-Ph) | HER2 | 28 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。